molecular formula C6H11F2NO2 B12871422 3-(Difluoro(methoxy)methyl)morpholine

3-(Difluoro(methoxy)methyl)morpholine

Cat. No.: B12871422
M. Wt: 167.15 g/mol
InChI Key: GSUXCGZTEQFQIZ-UHFFFAOYSA-N
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Description

3-(Difluoro(methoxy)methyl)morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with the chemical formula C₄H₉NO, and it is widely used in various chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoro(methoxy)methyl)morpholine typically involves the reaction of morpholine with difluoromethylating agents. One common method is the reaction of morpholine with difluoromethyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoro(methoxy)methyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the difluoro(methoxy)methyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted morpholine derivatives with different functional groups.

Scientific Research Applications

3-(Difluoro(methoxy)methyl)morpholine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Difluoro(methoxy)methyl)morpholine involves its interaction with specific molecular targets and pathways. The difluoro(methoxy)methyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The compound may inhibit or activate specific biochemical pathways, resulting in its observed biological effects. Detailed studies on its molecular interactions and binding kinetics are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, widely used in chemical synthesis and industrial applications.

    N-Methylmorpholine: A derivative with a methyl group, used as a solvent and catalyst in organic reactions.

    N-Ethylmorpholine: Another derivative with an ethyl group, used in similar applications as N-Methylmorpholine.

Uniqueness

3-(Difluoro(methoxy)methyl)morpholine is unique due to the presence of the difluoro(methoxy)methyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H11F2NO2

Molecular Weight

167.15 g/mol

IUPAC Name

3-[difluoro(methoxy)methyl]morpholine

InChI

InChI=1S/C6H11F2NO2/c1-10-6(7,8)5-4-11-3-2-9-5/h5,9H,2-4H2,1H3

InChI Key

GSUXCGZTEQFQIZ-UHFFFAOYSA-N

Canonical SMILES

COC(C1COCCN1)(F)F

Origin of Product

United States

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